molecular formula C25H25N3O4S2 B2629176 (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 533868-64-3

(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2629176
CAS No.: 533868-64-3
M. Wt: 495.61
InChI Key: GGQYKGDBYBVYME-QPLCGJKRSA-N
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Description

This compound features a benzamide core substituted at the 4-position with an N-benzyl-N-ethylsulfamoyl group. The amide nitrogen is conjugated to a benzo[d]thiazol-2(3H)-ylidene moiety bearing 4-methoxy and 3-methyl substituents. The Z-configuration of the imine bond is critical for maintaining planar geometry, which influences π-π stacking and biological interactions.

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-4-28(17-18-9-6-5-7-10-18)34(30,31)20-15-13-19(14-16-20)24(29)26-25-27(2)23-21(32-3)11-8-12-22(23)33-25/h5-16H,4,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQYKGDBYBVYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(C=CC=C4S3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole core, followed by the introduction of the methoxy and methyl groups. The sulfonamide moiety is then introduced through a reaction with benzyl and ethyl amines. The final step involves the formation of the (Z)-configuration through a specific set of reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential antimicrobial properties. Sulfonamides are known to inhibit the growth of bacteria by interfering with folic acid synthesis, making them useful in the development of new antibiotics.

Medicine

In medicine, this compound could be investigated for its potential therapeutic applications. This may include its use as an antimicrobial agent, anti-inflammatory drug, or in the treatment of other diseases.

Industry

In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide likely involves the inhibition of specific enzymes or receptors. For example, as a sulfonamide, it may inhibit dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria. This inhibition can lead to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Motifs and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds
Compound Name / ID Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound Benzamide-Benzothiazolylidene Sulfamoyl, 4-methoxy, 3-methyl ~550 (estimated) High lipophilicity, planar geometry
4c1 () Thiazole-Quinolinium Morpholinopropyl, indolylvinyl 559.25 Antibacterial activity
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () Benzamide-Thiadiazolylidene Isoxazole, phenyl 348.39 Moderate stability, IR νC=O 1606 cm⁻¹
I6 () Quinolinium-Benzothiazolylidene 4-Hydroxystyryl, methyl ~520 (estimated) Fluorescence, antimicrobial potential

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Comparisons
Compound IR νC=O (cm⁻¹) IR νS=O (cm⁻¹) ¹H NMR Key Signals (δ, ppm)
Target Compound ~1670 (amide) ~1150 (sulfamoyl) 7.3–8.2 (aromatic H), 3.5–4.0 (OCH₃, NCH₂)
4c1 () N/A N/A 7.5–8.5 (quinolinium H), 3.7–4.2 (morpholine)
Compound 6 () 1606 N/A 7.36–7.72 (aromatic H), 7.95–8.13 (isoxazole)
  • Key Observations: The target compound’s sulfamoyl group distinguishes it from sulfonyl-containing analogs (e.g., ), offering enhanced hydrogen-bonding capacity .

Biological Activity

(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzamide core with several functional groups that contribute to its biological activity. Its molecular formula is C23H26N2O4SC_{23}H_{26}N_2O_4S, and it is characterized by the following structural components:

  • Benzamide group : Provides a scaffold for biological interactions.
  • Sulfamoyl group : Potentially involved in enzyme inhibition.
  • Methoxy and methyl substituents : May influence lipophilicity and receptor binding.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites, altering cellular signaling pathways.
  • Receptor Modulation : It may also interact with various receptors, leading to changes in physiological responses.

Enzyme Inhibition Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant enzyme inhibition. For instance, compounds similar to this compound were evaluated for their ability to inhibit Src kinase, a critical target in cancer therapy. The results indicated varying degrees of inhibition across different derivatives.

CompoundIC50 (µM)Target
8a1.34Src
8b1.49Src
8c2.30Src

These values suggest that structural modifications can significantly impact potency.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays using various cancer cell lines revealed that it could inhibit cell proliferation effectively.

  • Cell Lines Tested : BT-20, CCR5
  • Inhibition Percentage at 50 µM : 64% - 71%

This data indicates potential therapeutic applications in oncology, particularly for cancers driven by aberrant kinase activity.

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Hepatitis B Virus (HBV) :
    • A derivative showed promising antiviral activity against HBV, suggesting potential applications in virology.
    • Mechanism involves increasing intracellular levels of APOBEC3G, an important antiviral factor.
  • Src Kinase Inhibition :
    • Investigations into N-benzyl substituted compounds revealed that modifications could enhance inhibitory effects on Src kinase, which is implicated in various cancers.

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